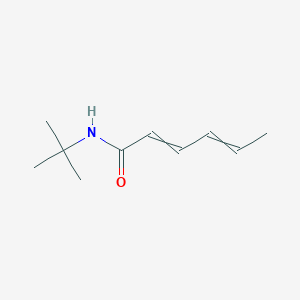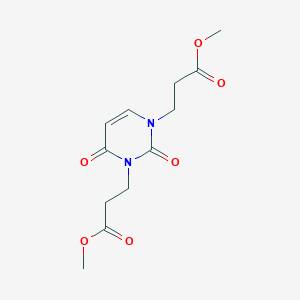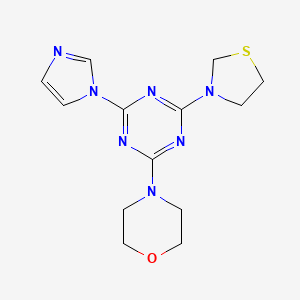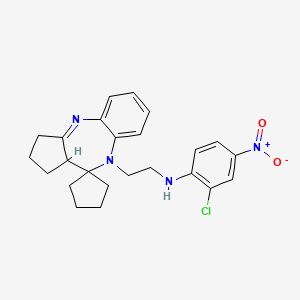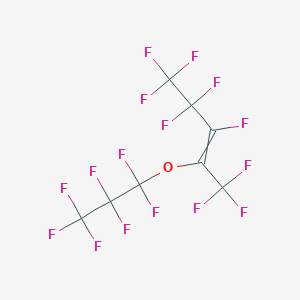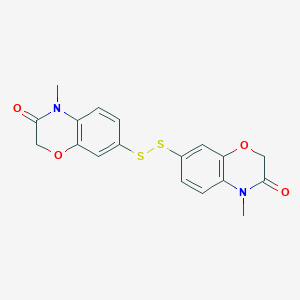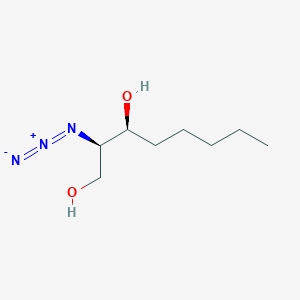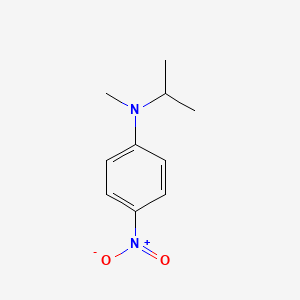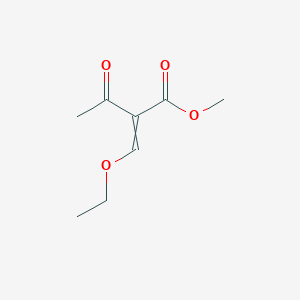
Methyl 2-(ethoxymethylidene)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(ethoxymethylidene)-3-oxobutanoate: is an organic compound belonging to the class of esters. Esters are widely recognized for their pleasant aromas and are commonly used in the production of fragrances and flavors. This particular compound is notable for its unique structure, which includes an ethoxymethylidene group and a 3-oxobutanoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(ethoxymethylidene)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes condensation to yield the desired ester. The reaction conditions often include the use of solvents such as ethanol or toluene and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(ethoxymethylidene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted esters and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-(ethoxymethylidene)-3-oxobutanoate is used as a building block in organic synthesis. It is involved in the synthesis of heterocyclic compounds, which are important in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this ester is utilized in the production of fragrances, flavors, and pharmaceuticals. Its unique structure makes it valuable in the formulation of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of methyl 2-(ethoxymethylidene)-3-oxobutanoate involves its interaction with various molecular targets. In enzymatic reactions, it acts as a substrate for esterases, which catalyze its hydrolysis to form corresponding acids and alcohols. The compound’s reactivity is influenced by the presence of the ethoxymethylidene group, which can undergo nucleophilic attack, leading to the formation of various intermediates and products .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-(ethoxymethylidene)-3-oxobutanoate
- Methyl 2-(methoxymethylidene)-3-oxobutanoate
- Ethyl 2-(methoxymethylidene)-3-oxobutanoate
Comparison: Methyl 2-(ethoxymethylidene)-3-oxobutanoate is unique due to its specific ethoxy group, which imparts distinct chemical properties compared to its analogs. The presence of the ethoxymethylidene group enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
137024-37-4 |
|---|---|
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
methyl 2-(ethoxymethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C8H12O4/c1-4-12-5-7(6(2)9)8(10)11-3/h5H,4H2,1-3H3 |
InChI-Schlüssel |
YNIBFTZCNSFNRK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C(C(=O)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


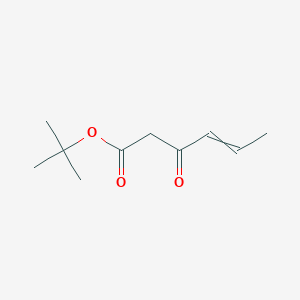
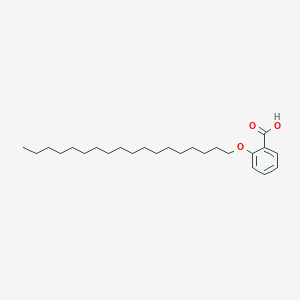
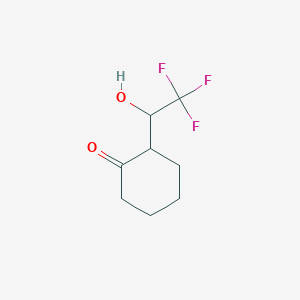
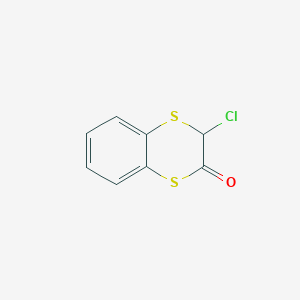
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
